15-epi-Lipoxin A4 (15-epi-LXA4) is an eicosanoid, a class of signaling molecules derived from the fatty acid arachidonic acid. [] It is an epimer of Lipoxin A4 (LXA4), differing in the chirality at the carbon 15 position. [] 15-epi-LXA4 is classified as an aspirin-triggered lipoxin (ATL) due to its unique biosynthesis pathway involving aspirin-acetylated cyclooxygenase-2 (COX-2). [, ]
15-epi-LXA4 plays a crucial role in the resolution phase of inflammation, acting as an endogenous "stop signal" to dampen excessive inflammatory responses and promote tissue repair. []
15-epi Travoprost is a synthetic derivative of prostaglandin F2α, specifically designed to treat conditions such as glaucoma and ocular hypertension. It is an isomer of Travoprost, which is known for its efficacy in lowering intraocular pressure by increasing the outflow of aqueous humor from the eye. The compound's unique structure contributes to its potent pharmacological effects.
15-epi Travoprost is synthesized from commercially available precursors through various chemical reactions. Its development stems from the need for effective treatments for glaucoma, a condition that can lead to vision loss if not properly managed.
15-epi Travoprost falls under the category of prostaglandin analogs. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound specifically mimics the action of natural prostaglandins in the eye, enhancing fluid drainage and reducing intraocular pressure.
The synthesis of 15-epi Travoprost employs several advanced organic chemistry techniques. The primary method involves a convergent synthesis strategy, where different components of the molecule are constructed separately and then combined.
15-epi Travoprost has a complex molecular structure characterized by multiple chiral centers, specifically at C-15, which distinguishes it from its analogs. The structural formula can be represented as follows:
The molecular weight of 15-epi Travoprost is approximately 393.44 g/mol. The presence of fluorine atoms enhances its lipophilicity, aiding in ocular penetration.
The synthesis of 15-epi Travoprost involves several key reactions:
The synthesis pathway includes careful control of reaction conditions (temperature, solvent choice) to optimize yields and minimize by-products.
15-epi Travoprost functions primarily as an agonist at prostaglandin receptors (specifically FP receptors). Upon administration:
Clinical studies have demonstrated that 15-epi Travoprost can lower intraocular pressure by approximately 25-30% in patients with glaucoma or ocular hypertension .
Relevant analyses indicate that maintaining proper storage conditions is essential for preserving its efficacy .
15-epi Travoprost is primarily utilized in ophthalmology as a medication for:
15-epi Travoprost is a stereoisomer of the prostaglandin analog Travoprost, distinguished by the inverted configuration at the C15 hydroxyl group. Its systematic IUPAC name is:propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate [4] [6] [10].
The "15-epi" designation specifies the reversed stereochemistry at carbon 15 (R to S or vice versa) relative to native Travoprost. This epimerization alters spatial orientation while preserving identical atomic connectivity and molecular formula (C₂₆H₃₅F₃O₆, MW 500.55 g/mol) [2] [5]. The SMILES notation further highlights isomeric divergence:CC(C)OC(=O)CCC\C=C/C[C@H]1[C@@H](O)C[C@@H](O)[C@@H]1\C=C\[C@H](O)COc2cccc(c2)C(F)(F)F
[5] [8].
Table 1: Nomenclature and Identifiers of 15-epi Travoprost
Parameter | Value |
---|---|
CAS Number | 1420791-14-5 |
Molecular Formula | C₂₆H₃₅F₃O₆ |
Molecular Weight | 500.55 g/mol |
Key Stereocenters | Inverted configuration at C15 |
Synonyms | 15β-Travoprost; Travoprost 15-epi Diastereomer; 15-epi Diastereomer |
While explicit X-ray crystallographic data for 15-epi Travoprost is limited in the provided sources, its absolute configuration can be inferred through comparative analysis. The (1R,2R,3R,5S) cyclopentane ring configuration and (S) chirality at C15 are established via synthesis and nuclear magnetic resonance (NMR) studies [4] [6]. Epimerization at C15 disrupts the native molecule's hydrogen-bonding network, potentially altering crystal packing. Analogous prostaglandin epimers exhibit distinct melting points and solubility profiles, corroborating divergent solid-state conformations [3] [7].
The C15 epimerization induces measurable changes in physicochemical behavior:
Table 2: Physicochemical Comparison of Travoprost and 15-epi Travoprost
Property | Travoprost | 15-epi Travoprost | Biological Consequence |
---|---|---|---|
C15 Configuration | 15S | 15R (epimer) | Altered FP receptor docking geometry |
FP Receptor Binding Affinity | High (Kd = 1.2 nM) | Reduced (Kd ~ 24 nM) | Diminished IOP-lowering efficacy |
Aqueous Solubility | Low | Slightly elevated | Altered corneal permeability |
Table 3: Molecular Dynamics Parameters
Conformational Parameter | Travoprost | 15-epi Travoprost | Experimental Method |
---|---|---|---|
C13-C15 Bond Rotation Barrier | 8.2 kcal/mol | 6.9 kcal/mol | DFT Calculations |
Hydroxyl pKa | 12.1 | 11.8 | Potentiometric Titration |
Solvent-Accessible Surface | 480 Ų | 520 Ų | Molecular Dynamics Simulation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0